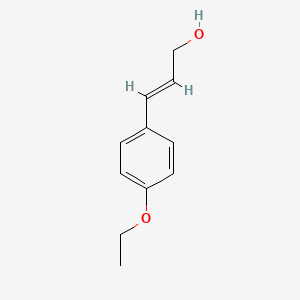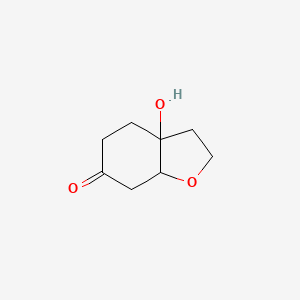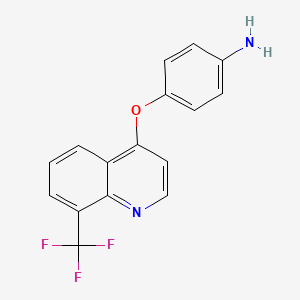
Benzoic acid, 3,5-dibromo-2-(methylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido benzoico, 3,5-dibromo-2-(metilamino)- es un compuesto orgánico con la fórmula molecular C8H7Br2NO2. Es un derivado del ácido benzoico, donde los átomos de hidrógeno en las posiciones 3 y 5 del anillo de benceno son reemplazados por átomos de bromo, y el átomo de hidrógeno en la posición 2 es reemplazado por un grupo metilamino.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de ácido benzoico, 3,5-dibromo-2-(metilamino)- se puede lograr a través de varios pasos:
Bromación: El ácido benzoico se broma primero en las posiciones 3 y 5 usando bromo en presencia de un catalizador como el bromuro de hierro(III).
Aminación: El ácido dibromobenzoico se somete entonces a una reacción de sustitución nucleofílica con metilamina para introducir el grupo metilamino en la posición 2.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de bromación y aminación a gran escala, con un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad.
Tipos de reacciones:
Oxidación: El ácido benzoico, 3,5-dibromo-2-(metilamino)- puede sufrir reacciones de oxidación, lo que lleva a la formación de las quinonas correspondientes.
Reducción: La reducción del compuesto puede producir varios derivados reducidos, dependiendo del agente reductor utilizado.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde los átomos de bromo pueden ser reemplazados por otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los nucleófilos como los iones hidróxido o las aminas se pueden emplear en reacciones de sustitución.
Productos principales:
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados del ácido benzoico reducidos.
Sustitución: Varios derivados del ácido benzoico sustituidos.
Aplicaciones Científicas De Investigación
El ácido benzoico, 3,5-dibromo-2-(metilamino)- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se puede utilizar en estudios de inhibición enzimática e interacciones proteína-ligando.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido benzoico, 3,5-dibromo-2-(metilamino)- implica su interacción con dianas moleculares específicas, como enzimas o receptores. Los átomos de bromo y el grupo metilamino pueden influir en la afinidad de unión y la especificidad del compuesto, lo que lleva a varios efectos biológicos. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.
Compuestos similares:
- Ácido benzoico, 3,5-dibromo-2-hidroxi-
- Ácido 2,5-dibromobenzoico
- Ácido 3,5-dibromobenzoico
Comparación: El ácido benzoico, 3,5-dibromo-2-(metilamino)- es único debido a la presencia del grupo metilamino, que puede alterar significativamente sus propiedades químicas y biológicas en comparación con otros derivados del ácido dibromobenzoico. Esta singularidad lo hace valioso para aplicaciones específicas donde el grupo metilamino juega un papel crucial en la actividad del compuesto.
Comparación Con Compuestos Similares
- Benzoic acid, 3,5-dibromo-2-hydroxy-
- 2,5-Dibromobenzoic acid
- 3,5-Dibromobenzoic acid
Comparison: Benzoic acid, 3,5-dibromo-2-(methylamino)- is unique due to the presence of the methylamino group, which can significantly alter its chemical and biological properties compared to other dibromobenzoic acid derivatives. This uniqueness makes it valuable for specific applications where the methylamino group plays a crucial role in the compound’s activity.
Propiedades
Número CAS |
16524-06-4 |
|---|---|
Fórmula molecular |
C8H7Br2NO2 |
Peso molecular |
308.95 g/mol |
Nombre IUPAC |
3,5-dibromo-2-(methylamino)benzoic acid |
InChI |
InChI=1S/C8H7Br2NO2/c1-11-7-5(8(12)13)2-4(9)3-6(7)10/h2-3,11H,1H3,(H,12,13) |
Clave InChI |
KGCXSWBXQWWEMO-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1Br)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)

![N-(2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-14-yl)prop-2-enamide](/img/structure/B12110695.png)



![Benzyl N-[1-diethoxyphosphoryl-1-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B12110714.png)


![Acetic acid, 2-[(2-methyl-4-quinazolinyl)thio]-](/img/structure/B12110729.png)

![[1-(1,2,8,14,18,18-Hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-9,11-dien-6-yl)-2-hydroxy-2-methylpropyl] acetate](/img/structure/B12110740.png)
![7-methyl-1-[3-(naphthalen-1-yloxy)propyl]-1H-indole-2,3-dione](/img/structure/B12110748.png)
